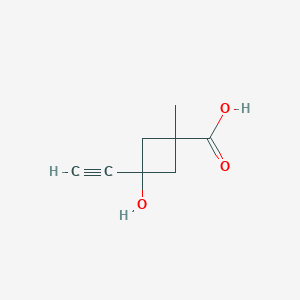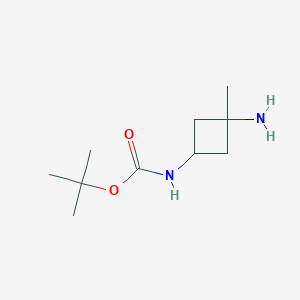
trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid
Vue d'ensemble
Description
“trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid” is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.16 .
Molecular Structure Analysis
The molecular structure of “trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid” is based on its molecular formula, C8H10O3 . Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid” include its molecular weight (154.16) and molecular formula (C8H10O3) . Other properties like melting point, boiling point, density, and more could not be found in the sources I accessed .Applications De Recherche Scientifique
Indole Derivatives Synthesis
Indoles are essential heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and exhibit diverse biological activities. Researchers have explored novel methods for synthesizing indoles, and this compound serves as a valuable precursor in their construction. For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) yields tricyclic indoles, which can further transform into azepinoindoles .
Fluorescent Probes and Hydroxyl Radical Detection
Terephthalate (TPA) is commonly used as a fluorescent probe for detecting hydroxyl radicals in radiation research. While this method has been applied primarily in non-biological contexts, recent efforts explore its use in biological research. The conversion of TPA into strongly fluorescent hydroxyterephthalate provides a powerful tool for studying oxidative stress and other cellular processes .
Electrochemical Hydrogenation for Monomer Production
The integration of microbial and electrochemical conversions opens new avenues for biomass utilization. In particular, sugars and lignin monomers can be biologically converted to cis, cis-muconic acid (cc MA), which can then be electrochemically upgraded to trans-3-hexenedioic acid (t 3HDA). This monounsaturated monomer has gained attention as a potential substitute for adipic acid in Nylon 6,6, offering improved properties and performance advantages. Researchers are exploring strategies to enhance t 3HDA productivity, bridging the gap between lab synthesis and bench-scale production .
Safety and Hazards
Propriétés
IUPAC Name |
3-ethynyl-3-hydroxy-1-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-8(11)4-7(2,5-8)6(9)10/h1,11H,4-5H2,2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELZENHDPWSVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C#C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185752, DTXSID301193603 | |
| Record name | trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid | |
CAS RN |
286443-22-9, 286442-92-0 | |
| Record name | trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B3021923.png)




